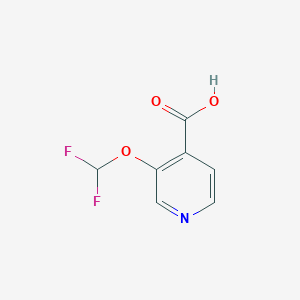

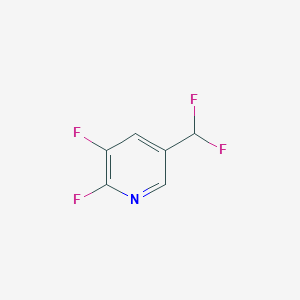

3-(Difluoromethoxy)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pro-Chelation Strategy in Medicinal Chemistry

- Application : A pro-chelating agent, isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide (BSIH), was synthesized and structurally characterized. This agent interacts with iron and hydrogen peroxide, revealing a phenol as a key metal-binding group. It's used for sequestering detrimental metal ions without disturbing healthy metal ion distribution.

- Implication : This approach is promising for applications where selective metal ion chelation is required, particularly in medicinal contexts where iron-promoted hydroxyl radical formation is a concern.

- Source : Charkoudian, Pham, & Franz, 2006, Journal of the American Chemical Society

- Application : The physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids, including derivatives of isonicotinic acid, were studied. These acids exhibit significant antibacterial potency against Escherichia coli and Bacillus cereus.

- Implication : These compounds show potential as antibacterial agents, which could be important in developing new drugs or disinfectants.

- Source : Adamczyk-Woźniak et al., 2021, Molecules

- Application : Isonicotinic acid derivatives have been used to synthesize luminescent hybrid materials. The study focused on modified 2-hydroxynicotinic acid, demonstrating its ability to coordinate with metal ions and produce strong luminescence.

- Implication : This application is significant in the field of optoelectronics, where such materials can be used for light-emitting diodes, sensors, or other photonic devices.

- Source : Wang & Yan, 2006, Journal of Organometallic Chemistry

Mechanism of Action

Target of Action

It’s structurally related to isoniazid, which is known to target bacterial catalase . This enzyme plays a crucial role in the survival and virulence of bacteria, particularly Mycobacterium tuberculosis .

Mode of Action

Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex

Biochemical Pathways

Isoniazid is known to inhibit the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This leads to inhibition of cell wall biosynthesis, making the bacteria more susceptible to osmotic lysis .

Result of Action

Based on the action of isoniazid, it can be inferred that the compound may lead to the disruption of cell wall biosynthesis in bacteria, leading to their death .

properties

IUPAC Name |

3-(difluoromethoxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-10-2-1-4(5)6(11)12/h1-3,7H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMLACSZUOQADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)

![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)

![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)

![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)

![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)

![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)

![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)